molecular formula C14H7BrFNO2S2 B5222570 5-[(5-bromo-2-furyl)methylene]-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one

5-[(5-bromo-2-furyl)methylene]-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B5222570
M. Wt: 384.2 g/mol
InChI Key: KIPRJEVOLYSCRR-XFFZJAGNSA-N
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Description

5-[(5-bromo-2-furyl)methylene]-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone compound that has been extensively studied for its various biological activities. It is a synthetic compound that has been synthesized through various methods and has shown potential in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 5-[(5-bromo-2-furyl)methylene]-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one involves the inhibition of various enzymes and proteins that are involved in the inflammatory and oxidative stress pathways. It has also been shown to induce apoptosis in cancer cells by activating various signaling pathways.
Biochemical and Physiological Effects:
The compound 5-[(5-bromo-2-furyl)methylene]-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been shown to increase the levels of antioxidant enzymes, such as catalase and superoxide dismutase.

Advantages and Limitations for Lab Experiments

The compound 5-[(5-bromo-2-furyl)methylene]-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It also exhibits a broad range of biological activities, making it useful for various research applications. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

Several future directions for the research on 5-[(5-bromo-2-furyl)methylene]-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one include further studies on its potential as an anticancer agent, its safety and toxicity profiles, and its potential use as a therapeutic agent for various inflammatory and oxidative stress-related diseases. Additionally, further studies on its mechanism of action and its interactions with various cellular pathways are warranted.

Synthesis Methods

The synthesis of 5-[(5-bromo-2-furyl)methylene]-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one has been achieved through various methods. One such method involves the reaction of 5-bromo-2-furaldehyde and 4-fluorobenzaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with chloroacetic acid and sodium hydroxide to obtain the final product.

Scientific Research Applications

The compound 5-[(5-bromo-2-furyl)methylene]-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its various biological activities. It has been shown to exhibit anti-inflammatory, antioxidant, and antimicrobial activities. It has also been studied for its potential as an anticancer agent.

properties

IUPAC Name

(5Z)-5-[(5-bromofuran-2-yl)methylidene]-3-(4-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7BrFNO2S2/c15-12-6-5-10(19-12)7-11-13(18)17(14(20)21-11)9-3-1-8(16)2-4-9/h1-7H/b11-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIPRJEVOLYSCRR-XFFZJAGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C(=CC3=CC=C(O3)Br)SC2=S)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N2C(=O)/C(=C/C3=CC=C(O3)Br)/SC2=S)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7BrFNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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